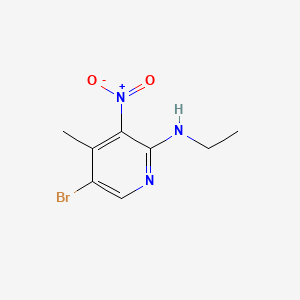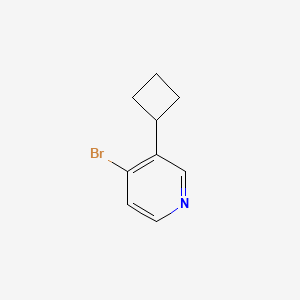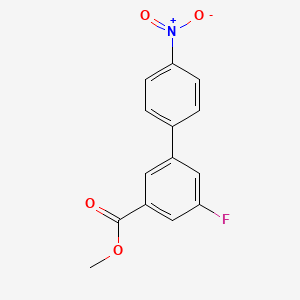
3-(Oxetan-3-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxetan-3-yl)azetidine” is a chemical compound that is part of the azetidine and oxetane families . These families are known for their small, polar, and non-planar motifs .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Molecular Structure Analysis
The molecular structure of “3-(Oxetan-3-yl)azetidine” and related compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving “3-(Oxetan-3-yl)azetidine” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .科学的研究の応用
Drug Discovery Applications : The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases has been accomplished using a radical addition method, known as the Minisci reaction. This process has been utilized to incorporate oxetane or azetidine into heteroaromatic systems used in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Synthesis of Aryloxetanes and Arylazetidines : Oxetan-3-yl and azetidin-3-yl substituents have been identified as privileged motifs in medicinal chemistry. An efficient approach to install these motifs into aromatic systems using nickel-mediated alkyl-aryl Suzuki coupling has been presented (Duncton et al., 2008).
Coupling Reactions of Azetidine and Oxetane Sulfinate Salts : These salts, easily prepared from commercially available precursors, undergo smooth coupling reactions, providing an efficient route for introducing four-membered heterocycles into indoles (Nassoy et al., 2015).
Mechanism of Azetidine and Oxetane Formation in Photoproducts : A study on the formation mechanism of azetidine and oxetane in photoproducts between thymine and cytosine reveals insights into their formation processes, important for understanding chemical reactions at the molecular level (Yang et al., 2011).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives : A simple and efficient synthetic route has been developed for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings. These derivatives are valuable for developing novel bioactive compounds (Gudelis et al., 2023).
Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration of Spiro Oxetane : This study highlights the biotransformation of the oxetane moiety by microsomal epoxide hydrolase, expanding understanding of enzymatic reactions involving oxetane rings in drug metabolism (Li et al., 2016).
作用機序
Target of Action
It’s known that azetidine and oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The mode of action of 3-(Oxetan-3-yl)azetidine involves its interaction with its targets through the formation of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
The compound is involved in the synthesis of new heterocyclic amino acid derivatives through aza-michael addition .
Result of Action
The compound is known to be involved in the synthesis of new heterocyclic amino acid derivatives .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.
特性
IUPAC Name |
3-(oxetan-3-yl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUSNVIHCUYFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744743 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yl)azetidine | |
CAS RN |
1273562-98-3 |
Source


|
| Record name | 3-(Oxetan-3-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)
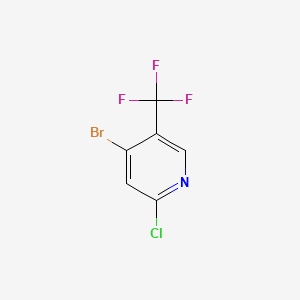
![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
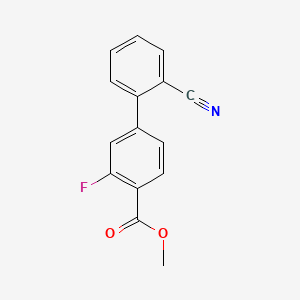
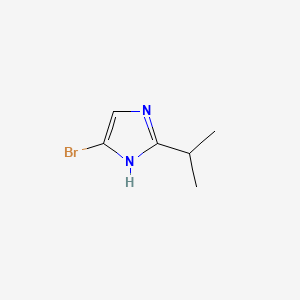
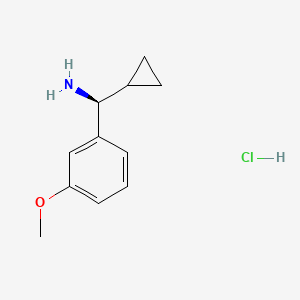
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
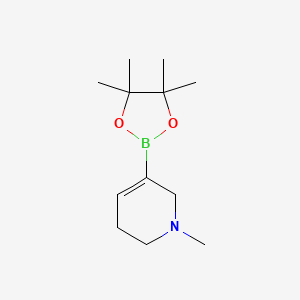
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)


